4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole
Description
4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole is a heterocyclic compound featuring a benzoxadiazole core substituted with bromine atoms at the 4,7-positions and dihydroperoxy (-O-O-) groups at the 5,6-positions. This structure confers strong electron-withdrawing properties, making it a candidate for organic photovoltaic (OPV) materials and high-energy compounds.
Properties
IUPAC Name |
4,7-dibromo-5,6-dihydroperoxy-2,1,3-benzoxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2O5/c7-1-3-4(10-15-9-3)2(8)6(14-12)5(1)13-11/h11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQAOBYGWQNRLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C2=NON=C2C(=C1OO)Br)Br)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857055 | |
| Record name | 4,7-Dibromo-2,1,3-benzoxadiazole-5,6-diperoxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314801-35-8 | |
| Record name | 4,7-Dibromo-2,1,3-benzoxadiazole-5,6-diperoxol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or bromine-containing reagents in an organic solvent, such as toluene or acetic acid, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole undergoes various chemical reactions, including:
Oxidation: The hydroperoxy groups can be oxidized to form peroxides or other oxygen-containing derivatives.
Reduction: The bromine atoms can be reduced to form debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents, such as Grignard reagents or organolithium compounds, are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of peroxides or epoxides.
Reduction: Formation of debrominated benzo[c][1,2,5]oxadiazole derivatives.
Substitution: Formation of substituted benzo[c][1,2,5]oxadiazole derivatives with various functional groups.
Scientific Research Applications
4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as light-emitting and conducting polymers for organic electronics.
Mechanism of Action
The mechanism of action of 4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole involves its interaction with molecular targets and pathways within biological systems. The hydroperoxy groups can generate reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can lead to cell damage or death, making the compound potentially useful as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Bromine and Oxygen/Sulfur Heteroatoms
4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]thiadiazole (DBT)
- Structure : Replaces dihydroperoxy with octyloxy (-OC₈H₁₇) groups and the oxadiazole oxygen with sulfur.
- Properties: Solubility: Octyloxy chains improve solubility in non-polar solvents (e.g., 1-phenyloctane), enabling solvent-dependent self-assembly into ordered nanostructures . Electronic Behavior: Sulfur in the thiadiazole ring increases electron-withdrawing capacity compared to oxygen, enhancing charge transport in OPVs .
- Applications : Used in organic field-effect transistors (OFETs) and polymer solar cells due to its tunable assembly and electronic properties .
4,7-Dibromobenzo[c][1,2,5]oxadiazole
- Structure : Lacks substituents at the 5,6-positions, retaining only bromine atoms.
- Properties :
Heterocyclic Fusion: Oxadiazolo[3,4-d]pyridazines
4,7-Dihalo-[1,2,5]oxadiazolo[3,4-d]pyridazines
- Structure : Fused pyridazine and oxadiazole rings, with halogens (Br, Cl) at the 4,7-positions.
- Properties: Synthesis: Derived from 5,6-dihydro-[1,2,5]oxadiazolo[3,4-d]pyridazine-4,7-dione, a key intermediate for photovoltaic precursors . Applications: Superior electron deficiency compared to non-fused benzoxadiazoles, making them ideal for electron-transport layers in OPVs .
Nitro and Alkoxy Substituents
4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole
- Structure: Nitro (-NO₂) groups at 5,6-positions and sulfur in the heterocycle.
- Properties :
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole
Comparative Data Table
Photovoltaic Performance
- Dihydroperoxy Derivative : The -O-O- groups may enhance interfacial dipole moments in OPVs, improving charge separation. However, peroxide instability under UV light could limit device longevity .
- Thiadiazole vs. Oxadiazole : Thiadiazole derivatives (e.g., DBT) exhibit higher charge mobility due to sulfur’s polarizability, achieving power conversion efficiencies (PCEs) up to 8.2% in polymer solar cells .
Biological Activity
4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its potential applications in pharmaceuticals.
Chemical Structure and Properties
The molecular formula of this compound is C₆Br₂N₂O₂. The compound is characterized by the presence of bromine substituents and a peroxy group which may contribute to its reactivity and biological activity.
Biological Activity Overview
The biological activity of oxadiazole derivatives has been extensively studied. Research indicates that these compounds exhibit a range of pharmacological effects including:
- Antimicrobial Activity : Certain oxadiazoles show significant antibacterial and antifungal properties.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.
- Antioxidant Activity : The presence of peroxy groups may enhance the antioxidant capacity of these compounds.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the Oxadiazole Ring : Utilizing appropriate starting materials such as hydrazines or hydrazones.
- Bromination : Introduction of bromine atoms via electrophilic substitution.
- Peroxidation : The introduction of peroxy groups can be accomplished through oxidation reactions.
Characterization techniques include Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound.
Anticancer Activity
A study evaluated several oxadiazole derivatives for their cytotoxic effects on cancer cell lines. The results indicated that compounds similar in structure to this compound exhibited promising activity against A549 lung cancer cells with IC₅₀ values ranging from 11.20 to 59.61 µg/mL .
| Compound ID | IC₅₀ (µg/mL) | Cell Line |
|---|---|---|
| 11b | 11.20 | A549 |
| 11c | 15.73 | A549 |
| 13b | 59.61 | A549 |
| 14b | 27.66 | A549 |
Antioxidant Activity
In another study focusing on antioxidant properties, oxadiazole derivatives were tested against standard antioxidants like butylated hydroxyanisole (BHA). The results showed moderate antioxidant activity with potential applications in preventing oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of oxadiazoles indicates that the presence and position of substituents significantly influence biological activity. For instance:
- Bromine Substitution : Enhances lipophilicity and may improve membrane permeability.
- Peroxy Group : Contributes to reactive oxygen species (ROS) generation which can induce apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
